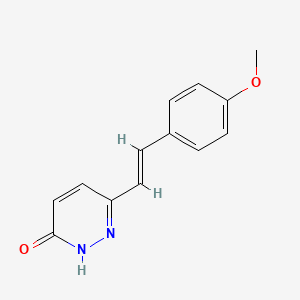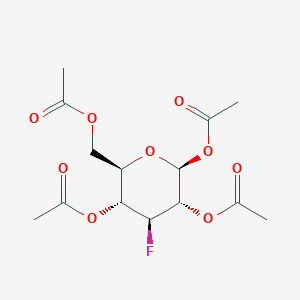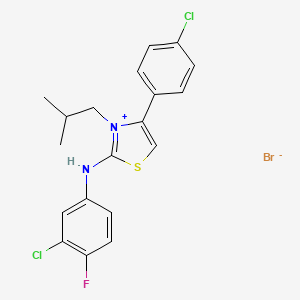
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
Vue d'ensemble
Description
The compound 2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a halogen-rich molecule that likely serves as a potential building block in medicinal chemistry. Halogenated compounds are often used in drug design due to their ability to form stable interactions with biological targets. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and halogen components are similar to those described in the research, suggesting its relevance in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of halogen-rich compounds, such as the one , can be complex due to the reactivity of halogens. However, the paper titled "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines" describes a method that could potentially be adapted for the synthesis of the compound . The method involves halogen dance reactions, which could be a viable pathway for introducing the necessary halogen substituents onto the thiazolium core of the compound.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial for their biological activity. The paper "Synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative" provides insights into the crystal structure analysis of similar halogenated compounds. X-ray crystallography is used to determine the precise arrangement of atoms within the molecule, which is essential for understanding the compound's interactions with biological targets. The presence of chlorine and fluorine substituents in the compound likely influences its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of halogenated compounds is influenced by the presence and position of halogen atoms within the molecule. The synthesis paper suggests that the halogen dance reaction is a key step in manipulating the positions of halogen atoms, which could be relevant for the synthesis and subsequent reactions of the compound . The presence of multiple halogens can lead to a variety of chemical reactions, including substitutions and coupling reactions, which are important for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are largely determined by the nature and position of the halogen atoms. The paper "A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole" discusses the use of density functional theory (DFT) to predict the electronic properties of a similar compound. The presence of halogens can affect the polarity, solubility, and stability of the molecule. Additionally, the compound's potential as a nonlinear optical (NLO) material suggests interesting electronic properties that could be explored further.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2S.BrH/c1-12(2)10-24-18(13-3-5-14(20)6-4-13)11-25-19(24)23-15-7-8-17(22)16(21)9-15;/h3-9,11-12H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBHICHVALLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)F)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



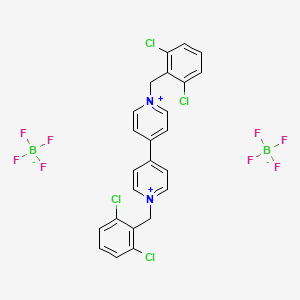
![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3043270.png)

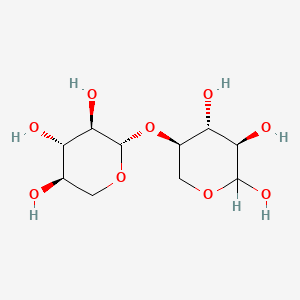



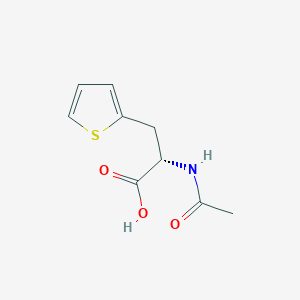


![N-[(E)-(dimethylamino)methylidene]thiourea](/img/structure/B3043284.png)
